N'-[(Z)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
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Overview
Description
(E)-N’-((9-ethyl-9H-carbazol-3-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a carbazole moiety, a quinazoline derivative, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((9-ethyl-9H-carbazol-3-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Carbazole Derivative: Starting with 9-ethyl-9H-carbazole, various functionalization reactions such as nitration, reduction, and formylation can be employed to introduce the necessary substituents.
Synthesis of the Quinazoline Derivative: The quinazoline moiety can be synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Hydrazide Formation: The final step involves the condensation of the carbazole and quinazoline derivatives with hydrazine hydrate under controlled conditions to form the hydrazide linkage.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((9-ethyl-9H-carbazol-3-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the carbazole or quinazoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N’-((9-ethyl-9H-carbazol-3-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds containing the carbazole moiety, such as 9-ethylcarbazole.
Quinazoline Derivatives: Compounds containing the quinazoline moiety, such as 4-oxo-3-phenylquinazoline.
Hydrazides: Compounds containing the hydrazide linkage, such as isoniazid.
Uniqueness
(E)-N’-((9-ethyl-9H-carbazol-3-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide is unique due to its combination of carbazole, quinazoline, and hydrazide functionalities. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C32H27N5O2S |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C32H27N5O2S/c1-3-36-28-11-7-5-8-24(28)26-18-22(14-17-29(26)36)19-33-35-30(38)20-40-32-34-27-10-6-4-9-25(27)31(39)37(32)23-15-12-21(2)13-16-23/h4-19H,3,20H2,1-2H3,(H,35,38)/b33-19- |
InChI Key |
VWDIEPMSVPWNHC-APTWKGOFSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N\NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)C)C6=CC=CC=C61 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)C)C6=CC=CC=C61 |
Origin of Product |
United States |
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